molecular formula C12H22O2 B14352711 Cyclooctyl 2-methylpropanoate CAS No. 91165-04-7

Cyclooctyl 2-methylpropanoate

Cat. No.: B14352711
CAS No.: 91165-04-7
M. Wt: 198.30 g/mol
InChI Key: NFJWHSVZRBSBDU-UHFFFAOYSA-N
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Description

Cyclooctyl 2-methylpropanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctyl 2-methylpropanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, cyclooctanol reacts with 2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for easier separation of the product from the catalyst and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Cyclooctyl 2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding cyclooctanol and 2-methylpropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products

    Hydrolysis: Cyclooctanol and 2-methylpropanoic acid.

    Reduction: Cyclooctanol.

    Transesterification: A new ester and alcohol.

Scientific Research Applications

Cyclooctyl 2-methylpropanoate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems as a fragrance or pheromone component.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the synthesis of specialty chemicals and fragrances.

Mechanism of Action

The mechanism of action of cyclooctyl 2-methylpropanoate primarily involves its hydrolysis to release cyclooctanol and 2-methylpropanoic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process can occur in biological systems, leading to the release of the active components.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 2-methylpropanoate
  • Cyclohexyl 2-methylpropanoate
  • Cycloheptyl 2-methylpropanoate

Uniqueness

Cyclooctyl 2-methylpropanoate is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with biological systems.

Properties

CAS No.

91165-04-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

cyclooctyl 2-methylpropanoate

InChI

InChI=1S/C12H22O2/c1-10(2)12(13)14-11-8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3

InChI Key

NFJWHSVZRBSBDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CCCCCCC1

Origin of Product

United States

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